(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide - 929095-18-1

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide

Catalog Number: EVT-270083
CAS Number: 929095-18-1
Molecular Formula: C27H28F3N5O2S
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). [ [] ] Plk1 is a serine/threonine kinase with critical roles in regulating the cell cycle, particularly during mitosis. [ [] [] [] ] This compound has been extensively studied for its antitumor activity and is considered a promising agent for cancer treatment. [ [] ] (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide exhibits strong antiproliferative activity against a wide range of human cancer cell lines. [ [] [] ]

Synthesis Analysis

The synthesis of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide involves multiple steps and optimization for improved potency and developability. [ [] ] The process generally includes building the thiophene core, attaching the benzimidazole moiety, introducing the piperazine side chain, and finally, forming the carboxamide group. [ [] ] Details of the specific synthetic route, reagents, and reaction conditions can be found in relevant chemical literature and patents.

Molecular Structure Analysis

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide features a central thiophene ring as its scaffold. [ [] ] Key structural features include:

The stereochemistry at the chiral center is designated as "R." [ [] ]

Mechanism of Action

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide functions as an ATP-competitive inhibitor of Plk1. [ [] [] ] This means it competes with ATP for binding to the ATP-binding pocket of the Plk1 enzyme. [ [] [] ] By inhibiting Plk1 kinase activity, this compound disrupts critical cell cycle events regulated by Plk1, leading to:

  • Mitotic arrest: Cells treated with (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide often arrest in the G2/M phase of the cell cycle. [ [] [] [] ] This arrest is associated with characteristic abnormalities in mitotic spindle formation and chromosome alignment. [ [] [] [] [] ]
  • Apoptosis: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide can induce apoptosis, a programmed cell death pathway, in various cancer cell types. [ [] [] [] ]
  • Cellular senescence: In some cancer cell lines, (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide induces cellular senescence, a state of irreversible cell cycle arrest. [ [] ]

The sensitivity of cancer cells to (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide can vary depending on factors such as p53 status, chromosome instability, and the expression of specific genes and proteins. [ [] [] [] ]

Applications

A. In vitro studies:

  • Exploring Plk1 biology: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide serves as a valuable tool to investigate the role of Plk1 in various cellular processes, including cell cycle regulation, mitosis, and DNA damage response. [ [] [] [] [] [] ]
  • Identifying biomarkers of response: Researchers utilize this compound to identify genetic and molecular features associated with sensitivity or resistance to Plk1 inhibition. This information aids in developing personalized therapeutic strategies and predicting treatment outcomes. [ [] [] [] [] [] [] ]
  • Evaluating combination therapies: The efficacy of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide in combination with other anticancer agents, such as chemotherapy drugs, radiation therapy, or targeted therapies, is being explored. [ [] [] [] [] [] [] [] [] [] ]

B. In vivo studies:

  • Preclinical efficacy studies: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide demonstrates significant antitumor activity in various xenograft and allograft tumor models. [ [] [] [] [] [] ] These studies provide crucial evidence for its potential as a cancer therapeutic.
  • Pharmacodynamic studies: Researchers use (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide to study its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), in animal models. [ [] ] Understanding these properties is crucial for optimizing drug dosing and schedules.

C. Clinical trials:

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide has been evaluated in phase I clinical trials for patients with advanced solid malignancies. [ [] [] ] These trials primarily aim to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.

Future Directions
  • Optimizing therapeutic efficacy: Further preclinical and clinical studies are needed to determine optimal dosing strategies, schedules, and combinations with other therapies to maximize antitumor activity and minimize potential side effects. [ [] [] [] ]
  • Developing predictive biomarkers: Identifying robust biomarkers that predict response to (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide therapy is crucial for selecting patients most likely to benefit from treatment. [ [] [] [] [] [] [] ]
  • Overcoming drug resistance: Understanding the mechanisms of acquired resistance to (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is essential for developing strategies to prevent or overcome resistance and improve long-term treatment outcomes. [ [] [] [] ]

Properties

CAS Number

929095-18-1

Product Name

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Molecular Formula

C27H28F3N5O2S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1

InChI Key

ZHJGWYRLJUCMRT-QGZVFWFLSA-N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Solubility

Soluble in DMSO

Synonyms

GSK 461364
GSK-461364
GSK461364

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.